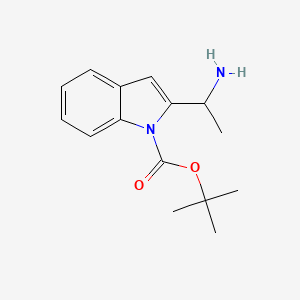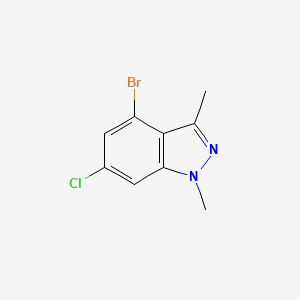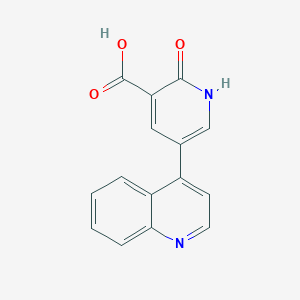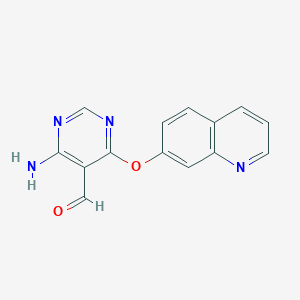
2-(2,3-Difluorophenyl)-6-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Difluorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons This compound is characterized by the presence of three fluorine atoms attached to a naphthalene ring system, which is a fused pair of benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-6-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of a boronic acid derivative of 2,3-difluorophenyl with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the use of organoboron reagents makes the process environmentally benign.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Difluorophenyl)-6-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of quinones or dihydro derivatives, respectively.
Aplicaciones Científicas De Investigación
2-(2,3-Difluorophenyl)-6-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Fluorinated aromatic compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism by which 2-(2,3-Difluorophenyl)-6-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-Difluorophenyl)-2-fluorobenzamide
- 2,3-Difluorophenylacetic acid
- 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes
Uniqueness
2-(2,3-Difluorophenyl)-6-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to other fluorinated aromatic compounds, it offers a unique combination of stability, reactivity, and potential for functionalization, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H9F3 |
|---|---|
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
2-(2,3-difluorophenyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-13-7-6-10-8-12(5-4-11(10)9-13)14-2-1-3-15(18)16(14)19/h1-9H |
Clave InChI |
AVMBXMVHLPJVKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=CC3=C(C=C2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)









![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)
